

spectroscopic data for 2',3'-O-Isopropylideneadenosine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine

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Spectroscopic Data of 2',3'-O-Isopropylideneadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-Isopropylideneadenosine, a pivotal intermediate in the synthesis of various adenosine analogs with therapeutic potential. The structural elucidation of this compound is paramount for its application in medicinal chemistry and drug development. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Physicochemical Properties

2',3'-O-Isopropylideneadenosine is a white to off-white crystalline powder.[1] Its fundamental structure comprises an adenine base linked to a ribose sugar, where the 2' and 3' hydroxyl groups are protected by an isopropylidene group, a modification crucial for subsequent chemical synthesis.[1][2]



Property	Value
Molecular Formula	C13H17N5O4[3][4]
Molecular Weight	307.31 g/mol [3][5]
CAS Number	362-75-4[3][5]
Appearance	White or almost white crystalline powder[1]
Melting Point	221-222 °C[4]
Solubility	Slightly soluble in Dioxane, DMSO, and Methanol[1][4]
Storage	Room Temperature; Keep in a dark, dry, sealed place[1][4]

Spectroscopic Data

The characterization of **2',3'-O-Isopropylideneadenosine** relies on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2',3'-O-Isopropylideneadenosine** reveals characteristic signals for the protons of the adenine base, the ribose moiety, and the isopropylidene protecting group.[2] The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[2][6]



Assignment	Chemical Shift (δ, ppm)
H-8	8.375
H-2	8.190
NH ₂	7.41
H-1'	6.151
H-2'	5.366
H-3'	5.29
H-4'	4.991
H-5'a, H-5'b	4.245
5'-OH	3.59, 3.55
Isopropylidene-CH₃	1.560
Isopropylidene-CH₃	1.337

¹³C NMR (Carbon NMR) Data

While a specific experimental spectrum is not readily available in public databases, the expected chemical shifts for the carbon atoms of **2',3'-O-Isopropylideneadenosine** can be predicted based on its structure and data from analogous nucleosides.[2] A technical guide focusing on the ¹³C NMR spectrum of its ¹³C₅ isotopologue provides expected chemical shifts for the unlabeled compound as a reference.[7]



Assignment	Predicted Chemical Shift (δ, ppm)
C-6	~156
C-2	~152
C-4	~149
C-8	~140
C-5	~119
Isopropylidene-C(CH₃)₂	~113
C-1'	~90
C-4'	~87
C-2'	~84
C-3'	~81
C-5'	~61
Isopropylidene-CH₃	~27, ~25

Infrared (IR) Spectroscopy

The IR spectrum of **2',3'-O-Isopropylideneadenosine** would be expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is noted in the NIST Chemistry WebBook, detailed peak assignments are not provided.[8] Based on general knowledge of IR spectroscopy for nucleosides, the following characteristic peaks can be anticipated:

- N-H stretching: Around 3300-3100 cm⁻¹ for the amine group (NH₂) on the adenine base.
- C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds of the adenine ring and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ribose and isopropylidene groups.[9]
- C=N and C=C stretching: In the 1650-1550 cm⁻¹ region, characteristic of the adenine ring.



• C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ region for the C-O bonds of the ribose and the isopropylidene acetal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[2] For 2',3'-O-Isopropylideneadenosine ($C_{13}H_{17}N_5O_4$), the expected molecular weight is 307.31 g/mol .[10] Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern aiding in structural confirmation.[2]

lon	m/z (expected)
[M]+	307.13
[M - CH₃] ⁺	292.11
[Adenine + H]+	136.06

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful characterization of **2',3'-O-Isopropylideneadenosine**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-10 mg of 2',3'-O-Isopropylideneadenosine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400-600 MHz spectrometer):

- ¹H NMR:
 - Experiment: Standard 1D proton experiment.
 - Solvent: DMSO-d₆.[6]



- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- 13C NMR:
 - Experiment: 1D ¹³C NMR with proton decoupling.[7]
 - Solvent: DMSO-d₆ or Methanol-d₄.[7]
 - Concentration: 10-50 mg in 0.5-0.7 mL of solvent.[7]
 - Reference: TMS at 0.00 ppm.[7]
 - Spectral Width: Approximately 200-250 ppm.[7]
 - Relaxation Delay (D1): 2-5 seconds.[7]

Infrared (IR) Spectroscopy Protocol

A general protocol for obtaining an IR spectrum of a solid nucleoside sample is as follows:

Sample Preparation (KBr Pellet Method):

- Thoroughly mix a small amount of 2',3'-O-Isopropylideneadenosine with dry potassium bromide (KBr) powder.
- Press the mixture into a thin, transparent pellet using a hydraulic press. Cesium iodide (CsI)
 can also be used as a matrix.[11]

Data Acquisition:

- Place the pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:



• Dissolve a small amount of **2',3'-O-Isopropylideneadenosine** in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately **1** mg/mL.[2] For more complex matrices like plasma, a protein precipitation method followed by hydrophilic interaction liquid chromatography (HILIC) is recommended.[10]

Instrumentation (for LC-MS/MS):

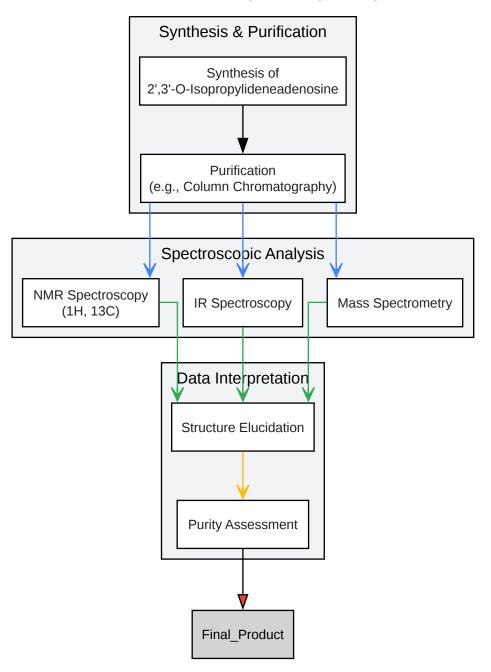
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nucleosides.[10] Electron Ionization (EI) at 70 eV is also utilized.[2]
- Mass Analyzer: A triple quadrupole mass spectrometer is suitable for quantitative analysis.
 [10]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **2',3'-O-Isopropylideneadenosine**.



General Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis and spectroscopic analysis of **2',3'-O-Isopropylideneadenosine**.



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